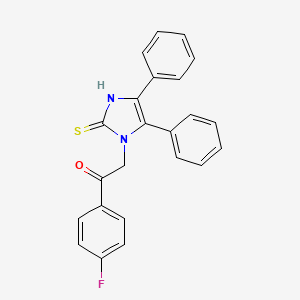

2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone

Description

2-(4,5-Diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone is a fluorinated imidazole derivative characterized by a sulfanylidene (S=C) group at the 2-position of the imidazole ring, a 4,5-diphenyl substitution on the imidazole core, and a 4-fluorophenyl ethanone moiety. This structure combines aromaticity, electron-withdrawing fluorine, and a planar imidazole-sulfanylidene system, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclization and thiolation, though specific protocols remain underreported in open literature .

Properties

IUPAC Name |

2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN2OS/c24-19-13-11-16(12-14-19)20(27)15-26-22(18-9-5-2-6-10-18)21(25-23(26)28)17-7-3-1-4-8-17/h1-14H,15H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDFMBUARLCYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=S)N2)CC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333680 | |

| Record name | 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662770 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

695192-91-7 | |

| Record name | 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 4,5-diphenyl-2-sulfanylidene-1H-imidazole with 4-fluorobenzaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like microwave-assisted synthesis or catalytic hydrogenation may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl and fluorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.

Scientific Research Applications

Structural Properties

The molecular formula of the compound is C23H17FN2OS with a molecular weight of 370.47 g/mol . Its structure features a complex imidazole ring, which is instrumental in its reactivity and interactions in biological systems. The presence of both phenyl and fluorophenyl groups enhances its lipophilicity, potentially improving its bioavailability in medicinal applications.

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone demonstrate effectiveness against various bacterial strains. For instance, a study highlighted the synthesis of imidazole-based compounds that showed promising results against resistant strains of bacteria, suggesting potential use as new antimicrobial agents .

Anticancer Properties

Recent investigations have explored the anticancer potential of imidazole derivatives. The compound has been evaluated for its cytotoxic effects on different cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest . This positions it as a candidate for further development in cancer therapeutics.

Material Science Applications

Photoluminescent Materials

The unique electronic properties of imidazole derivatives make them suitable for applications in photoluminescent materials. Studies have reported the synthesis of polymeric materials incorporating imidazole units that exhibit enhanced luminescence properties, making them ideal for use in optoelectronic devices .

Catalysis

Imidazole compounds are known to function as effective catalysts in various organic reactions. The compound's structure allows it to act as a ligand in metal-catalyzed processes, potentially improving reaction efficiencies and selectivities in synthetic chemistry .

Enzyme Inhibition

There is growing interest in the enzyme inhibition capabilities of imidazole derivatives. The compound has been studied for its ability to inhibit enzymes associated with inflammatory responses and cancer progression. For example, it has been suggested that such compounds can modulate pathways involving cyclooxygenase (COX) enzymes, which are pivotal in inflammation and tumorigenesis .

Case Studies

Mechanism of Action

The mechanism of action of 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s imidazole core can bind to active sites of enzymes, inhibiting their activity. Additionally, the phenyl and fluorophenyl groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural uniqueness lies in its 4,5-diphenyl imidazole core and sulfanylidene group , distinguishing it from related imidazole derivatives. Key comparisons include:

Key Observations :

- Sulfanylidene vs.

- Fluorophenyl Positioning : The 4-fluorophenyl group in the target compound enhances electronic effects (e.g., dipole interactions) compared to 3-fluorophenyl analogs, which may exhibit steric hindrance .

- Imidazole Core Modifications : The fully aromatic 4,5-diphenyl imidazole in the target compound supports stronger π-π stacking interactions than 4,5-dihydroimidazole derivatives, which have reduced conjugation .

Biological Activity

The compound 2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-(4-fluorophenyl)ethanone is a member of the imidazole derivatives, which have garnered attention for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 370.47 g/mol . The structural characteristics include:

- Imidazole Ring : A five-membered ring containing nitrogen that contributes to the biological activity.

- Diphenyl and Fluorophenyl Substituents : These groups enhance lipophilicity and may influence receptor interactions.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that similar imidazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell walls and interference with metabolic pathways .

Analgesic Activity

The analgesic potential of imidazole derivatives has been explored in several studies. In particular, compounds with similar structures have demonstrated efficacy in pain relief through mechanisms such as inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process . The analgesic effects were evaluated using standard pharmacological tests such as the writhing test, where compounds significantly reduced pain responses in animal models .

Cytotoxicity and Antitumor Activity

Cytotoxicity assays have shown that imidazole derivatives can induce apoptosis in cancer cell lines. The compound's ability to modulate pathways involved in cell survival and proliferation suggests potential as an anticancer agent. For example, studies have indicated that related compounds can inhibit tumor growth by promoting apoptosis in cancer cells while sparing normal cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the Imidazole Ring : Utilizing thioketones and appropriate aldehydes under acidic conditions.

- Substitution Reactions : Introducing diphenyl and fluorophenyl groups through electrophilic aromatic substitution methods.

- Purification : Employing crystallization or chromatography techniques to isolate the desired product.

Case Study 1: Antimicrobial Efficacy

A study published in PubMed Central demonstrated that a series of imidazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a therapeutic agent .

Case Study 2: Analgesic Properties

In a controlled experiment assessing analgesic effects, a related imidazole derivative was tested against a control group receiving standard analgesics. Results indicated that the test compound significantly reduced pain behavior in the acetic acid-induced writhing test compared to controls .

Q & A

Basic: What synthetic strategies are recommended for preparing this compound?

Methodological Answer:

The compound can be synthesized via multi-step condensation reactions. A plausible route involves:

Imidazole core formation : React thiourea derivatives with α-keto esters or diketones under acidic conditions to generate the sulfanylidene-imidazole scaffold .

Functionalization : Introduce the 4-fluorophenyl ethanone moiety through nucleophilic substitution or Friedel-Crafts acylation, using catalysts like AlCl3 or FeCl3 in anhydrous solvents (e.g., DCM or DMF) .

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol or acetonitrile.

Key Validation : Monitor reaction progress via TLC and confirm purity using <sup>1</sup>H/<sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS).

Basic: How should researchers characterize its structural and electronic properties?

Methodological Answer:

- X-ray crystallography : Use SHELXL for refinement and WinGX for data processing . Validate the structure with PLATON (e.g., check for missed symmetry or twinning) .

- Spectroscopy :

- UV-Vis : Measure λmax in DMSO or acetonitrile to assess conjugation.

- FT-IR : Confirm sulfanylidene (C=S) stretch at ~1250–1350 cm<sup>-1</sup> and ketone (C=O) at ~1680 cm<sup>-1</sup> .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals and electrostatic potential surfaces .

Advanced: How to address discrepancies in crystallographic refinement (e.g., thermal motion or disorder)?

Methodological Answer:

- Thermal motion : Apply anisotropic displacement parameters (ADPs) in SHELXL. For severe disorder, split the model into discrete positions with occupancy refinement .

- Validation : Use the Rint value to assess data quality. A value >0.05 suggests twinning or poor crystal quality; reprocess data with TWINABS in such cases .

- Example : If the sulfanylidene group exhibits disorder, constrain bond lengths/angles using DFIX or SADI commands in SHELXL .

Advanced: How to resolve contradictions in biological activity data (e.g., inconsistent IC50 values)?

Methodological Answer:

- Dose-response validation : Repeat assays in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity). Include positive controls (e.g., doxorubicin for anticancer studies).

- Structural analogs : Compare activity with derivatives lacking the 4-fluorophenyl group to identify pharmacophore contributions .

- Solubility correction : Account for DMSO concentration effects (<1% v/v) to avoid false negatives/positives .

Advanced: What computational methods predict its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Reactivity mapping : Use Gaussian or ORCA to calculate Fukui indices (f<sup>+</sup>, f<sup>−</sup>) for electrophilic/nucleophilic sites.

- Transition state modeling : Apply QM/MM hybrid methods (e.g., ONIOM) to simulate reaction pathways at the sulfanylidene or ketone moieties .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing/synthesis .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

- First aid : For skin contact, rinse with water for 15 min; for inhalation, move to fresh air and seek medical attention .

Advanced: How to optimize its solubility for in vitro assays without compromising stability?

Methodological Answer:

- Co-solvent systems : Test DMSO/PBS or Cremophor EL/ethanol mixtures. Monitor stability via HPLC over 24 hr .

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the imidazole nitrogen while tracking activity changes .

- Lyophilization : Prepare lyophilized powders in trehalose or mannitol matrices for long-term storage .

Advanced: What strategies validate its mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive/uncompetitive inhibition.

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 3ERT for kinases) to identify binding poses. Refine with molecular dynamics (MD) simulations .

- Mutagenesis : Validate predicted binding residues via site-directed mutagenesis (e.g., alanine scanning) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.